Benzoic acid, 4,4'-[oxybis(methyleneoxy)]bis-, diethyl ester
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Overview
Description
Benzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester is an organic compound with the molecular formula C20H22O8 It is a diester derivative of benzoic acid, characterized by the presence of two ester groups attached to a central oxygen atom, which is further connected to two benzoic acid moieties via methyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester typically involves the esterification of 4,4’-oxybis(benzoic acid) with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4,4’-oxybis(benzoic acid)+2ethanolcatalystbenzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester+2water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 4,4’-oxybis(benzoic acid) and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 4,4’-oxybis(benzoic acid) and ethanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Benzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism by which benzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester exerts its effects involves the interaction of its ester groups with various molecular targets. The ester groups can undergo hydrolysis, releasing benzoic acid derivatives that can interact with biological pathways. The central oxygen atom and methyleneoxy linkages provide structural stability and influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4’-oxybis(benzoic acid): The parent compound, which lacks the ester groups.
Dimethyl 4,4’-oxybis(benzoate): A similar compound with methyl ester groups instead of ethyl.
4,4’-oxydibenzoic acid: Another derivative with different substituents on the benzoic acid moieties.
Uniqueness
Benzoic acid, 4,4’-[oxybis(methyleneoxy)]bis-, diethyl ester is unique due to its specific ester groups and the central oxygen atom, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields.
Properties
CAS No. |
61454-71-5 |
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Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenoxy)methoxymethoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-3-24-19(21)15-5-9-17(10-6-15)26-13-23-14-27-18-11-7-16(8-12-18)20(22)25-4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
XPBQYZGNPRHXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCOCOC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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